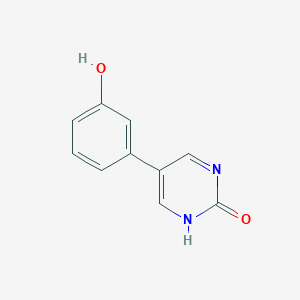

5-(3-Hydroxyphenyl)pyrimidin-2-ol

Description

Properties

IUPAC Name |

5-(3-hydroxyphenyl)-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-9-3-1-2-7(4-9)8-5-11-10(14)12-6-8/h1-6,13H,(H,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWDUUZJQCQWQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CNC(=O)N=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40686781 | |

| Record name | 5-(3-Hydroxyphenyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40686781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111104-15-4 | |

| Record name | 5-(3-Hydroxyphenyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40686781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Chalcone Preparation : The starting chalcone, 3-hydroxycinnamophenone, is synthesized via Claisen-Schmidt condensation between 3-hydroxyacetophenone and benzaldehyde in alkaline ethanol.

-

Cyclocondensation : The chalcone (1.0 mmol) is mixed with urea (2.0 mmol) and irradiated in a microwave reactor at 150°C for 10–15 minutes. The solvent-free conditions minimize side reactions and enhance reaction efficiency.

-

Workup : The crude product is washed with ice-cold ethanol and recrystallized from aqueous methanol to yield this compound.

Advantages :

-

Short Reaction Time : Microwave irradiation reduces reaction time from hours (conventional heating) to minutes.

-

High Yield : Reported yields for analogous compounds range from 75% to 91%.

Conventional Thermal Cyclocondensation

For laboratories without microwave capabilities, thermal cyclocondensation remains a viable alternative. This method involves refluxing chalcones with urea in a high-boiling solvent such as dimethylformamide (DMF) or ethanol.

Protocol Optimization

-

Reaction Setup : A mixture of chalcone (1.0 mmol), urea (3.0 mmol), and DMF (10 mL) is heated under reflux at 120°C for 6–8 hours.

-

Acid Catalysis : Adding a catalytic amount of hydrochloric acid (0.5 mL) accelerates ring closure, improving yields to ~70%.

-

Purification : The product is isolated via column chromatography using silica gel and a hexane-ethyl acetate gradient (7:3 v/v).

Comparison with Microwave Method :

| Parameter | Microwave Method | Thermal Method |

|---|---|---|

| Reaction Time | 10–15 minutes | 6–8 hours |

| Yield | 75–91% | 65–70% |

| Energy Efficiency | High | Moderate |

Hydroxyl Group Protection Strategies

The phenolic -OH group in this compound can undergo undesired reactions during synthesis. Protection strategies from patents and provide critical insights:

Acetylation

Tosylation

-

Protection : React the hydroxyl group with p-toluenesulfonyl chloride (TsCl) in dichloromethane with triethylamine.

-

Advantage : The tosyl group is stable under cyclocondensation conditions and removed via hydrogenolysis or mild acid hydrolysis.

Purification and Characterization

Purification Techniques

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 5-(3-Hydroxyphenyl)pyrimidin-2-ol typically involves the reaction of pyrimidine derivatives with substituted phenols. The structural integrity and purity of synthesized compounds are often confirmed through various spectroscopic techniques such as NMR, IR, and mass spectrometry. For instance, a study demonstrated the efficient synthesis of pyrimidine derivatives using green chemistry principles, emphasizing environmentally friendly methodologies .

Anticancer Properties

Research has shown that this compound exhibits significant anticancer activity. In vitro studies utilizing human cancer cell lines have revealed that this compound can induce cytotoxic effects, particularly in lung cancer models (A549 cells). The mechanism appears to involve the inhibition of cell viability through apoptosis pathways, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives of pyrimidine compounds can exhibit activity against a range of pathogens, including Gram-positive bacteria and fungi. The incorporation of hydroxyl groups enhances the antimicrobial efficacy, suggesting that this compound may serve as a scaffold for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Some derivatives have been reported to inhibit COX enzymes effectively, which are key players in inflammatory processes. This suggests potential applications in treating conditions characterized by excessive inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound derivatives. Modifications at various positions on the pyrimidine ring or the phenolic moiety can significantly influence their biological activities. For example, substituents that enhance lipophilicity or improve binding affinity to biological targets have been identified as beneficial .

Anticancer Study

A notable study investigated the effects of this compound on A549 lung cancer cells. The compound was found to reduce cell viability significantly compared to control treatments, indicating its potential as a therapeutic agent against non-small cell lung cancer .

Antimicrobial Evaluation

In a separate evaluation, derivatives of this compound were tested against various bacterial strains including Escherichia coli and Staphylococcus aureus. Results demonstrated promising antibacterial activity, particularly in modified compounds with additional functional groups that enhanced their interaction with bacterial membranes .

Data Summary Table

Mechanism of Action

The mechanism of action of 5-(3-Hydroxyphenyl)pyrimidin-2-ol is primarily based on its ability to interact with biological macromolecules. It can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The hydroxy group can form hydrogen bonds with amino acid residues, enhancing its binding affinity.

Comparison with Similar Compounds

Pyrimidine Derivatives with Substituted Phenyl Groups

- Trimethoprim Analogs: Compounds like 4-Amino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-2-ol (CAS 60729-91-1) share the pyrimidin-2-ol core but feature a trimethoxybenzyl group. These derivatives are pharmacologically relevant, with modifications at the 5-position affecting antibacterial activity .

- Halogenated Pyrimidines: 5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine (CAS 1025263-05-1) incorporates halogen and trifluoromethyl groups, enhancing lipophilicity and metabolic stability compared to the hydroxyphenyl derivative .

Heterocyclic Compounds with 3-Hydroxyphenyl Moieties

- Furan and Thiazole Derivatives: Compounds like 5-(3-Hydroxyphenyl)furan-2-carboxylic acid and 5-(3-Hydroxyphenyl)thiazole replace the pyrimidine ring with furan or thiazole. Structural Impact: The pyrimidin-2-ol core in 5-(3-Hydroxyphenyl)pyrimidin-2-ol may confer stronger hydrogen-bonding capacity compared to furan/thiazole analogs.

Cytotoxicity in Porphyrin Complexes

This compound is a substituent in asymmetric porphyrins (e.g., Zn(II)- and Cu(II)-porphyrins P1 and P2). Key findings:

- Lower Dark Cytotoxicity: Asymmetric porphyrins (P1, P2) exhibit reduced cytotoxicity in MCF-7 cancer cells and normal PBMCs compared to symmetric analogs (P3–P5) at 2 µM. This suggests the 3-hydroxyphenyl group contributes to favorable safety profiles .

- Mechanistic Insight : The asymmetry introduced by the 3-hydroxyphenyl group may modulate cellular uptake and subcellular localization, minimizing off-target effects .

Antimicrobial Activity

Pyrimidin-2-ol derivatives with tetrazole substituents (e.g., 5-[5-(2,6-dimethylphenyl)-1H-tetrazol-1-yl]-4-arylpyrimidin-2-ols) demonstrate broad-spectrum antimicrobial activity.

Physicochemical and Pharmacokinetic Properties

Solubility and Polarity

Stability and Metabolism

- Metabolic Susceptibility :

The hydroxyl group in this compound may render it prone to glucuronidation, contrasting with methylated analogs like trimethoprim derivatives .

Data Tables

Table 1: Cytotoxicity of Porphyrin Derivatives (2 µM)

| Compound | Structure | Viability (MCF-7) | Viability (PBMC) |

|---|---|---|---|

| P1 (Zn(II)) | Asymmetric | No effect | Increased MTS |

| P2 (Cu(II)) | Asymmetric | No effect | No effect |

| P3–P5 | Symmetric | Reduced viability | Variable effects |

Table 2: Antimicrobial Activity of Pyrimidin-2-ol Derivatives

| Compound | Substituent | MIC (μg/mL) | Target Organisms |

|---|---|---|---|

| 3a-f | Tetrazole-aryl | 4–16 | Bacteria/Fungi |

| Trimethoprim A | Trimethoxybenzyl | 0.5–2 | Gram-positive |

Source :

Biological Activity

5-(3-Hydroxyphenyl)pyrimidin-2-ol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological mechanisms, and various applications based on recent studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by a pyrimidine ring substituted with a hydroxyphenyl group. The typical synthesis involves the condensation of 3-hydroxybenzaldehyde with guanidine, facilitated by a base such as sodium hydroxide under reflux conditions. This method allows for the formation of the pyrimidine core while maintaining the integrity of the hydroxy group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It acts as an enzyme inhibitor by mimicking natural substrates, thus blocking active sites. The hydroxy group enhances binding affinity through hydrogen bonding with amino acid residues in target proteins.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens, particularly Gram-positive bacteria. The compound has shown promising activity against strains such as Staphylococcus aureus and Enterococcus faecalis, which are known for their resistance to conventional antibiotics .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity (MIC µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Enterococcus faecalis | 16 | |

| Clostridioides difficile | 64 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it can significantly inhibit COX-2 activity, with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib. This suggests its potential utility in treating inflammatory conditions .

Table 2: Anti-inflammatory Activity

Anticancer Potential

In addition to antimicrobial and anti-inflammatory activities, studies have indicated that this compound may possess anticancer properties. Experiments conducted on various cancer cell lines demonstrated significant cytotoxic effects, particularly against lung and breast cancer cells .

Table 3: Anticancer Activity

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

- Study on Antimicrobial Resistance : A study highlighted the effectiveness of this compound against multidrug-resistant strains of S. aureus. The compound exhibited a four-fold increase in potency compared to standard treatments, indicating its potential as a novel therapeutic agent .

- Anti-inflammatory Research : In a model of induced inflammation, treatment with this compound resulted in a significant reduction in edema, demonstrating its therapeutic potential in managing inflammatory diseases .

Q & A

Basic: What synthetic methodologies are established for 5-(3-Hydroxyphenyl)pyrimidin-2-ol?

Answer:

A common approach involves benzyl group deprotection of intermediates like 5-(3-benzyloxyphenyl)pyrimidin derivatives under acidic or catalytic conditions. For example, 5-(3-benzyloxyphenyl)-2-(4-octyloxyphenyl)pyrimidin undergoes deprotection to yield this compound, as demonstrated in liquid crystal synthesis . Alternative routes may involve nucleophilic substitution or coupling reactions between hydroxyphenyl precursors and pyrimidinols. Methodological optimization includes controlling reaction time, temperature, and stoichiometry to minimize side products.

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): and NMR confirm regiochemistry and hydroxyl group presence. For example, aromatic protons in the 3-hydroxyphenyl moiety appear as distinct splitting patterns .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography: Resolves tautomeric ambiguities (e.g., keto-enol tautomerism) and confirms spatial arrangement, as seen in structurally related pyrimidine derivatives .

- Infrared (IR) Spectroscopy: Identifies O–H stretching (~3200–3600 cm) and pyrimidine ring vibrations.

Advanced: How can researchers optimize synthetic yield in multi-step syntheses of this compound?

Answer:

- Reaction Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Catalytic Systems: Palladium catalysts improve coupling efficiency in aryl-ether formation steps .

- Purification Techniques: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates the target compound from byproducts.

- Reaction Monitoring: TLC or HPLC tracks intermediate formation to adjust reaction termination points dynamically.

Advanced: How can contradictions in reported phase behavior of liquid crystal derivatives of this compound be resolved?

Answer:

Discrepancies in phase transition temperatures (e.g., nematic-to-isotropic) may arise from purity variations or substituent effects. Strategies include:

- Reproducibility Controls: Standardize purification protocols (e.g., recrystallization solvents).

- Structural Modifications: Compare phase behavior of derivatives with varying alkyl chain lengths (e.g., octyl vs. butyl groups) to isolate substituent effects .

- Differential Scanning Calorimetry (DSC): Quantifies enthalpy changes during phase transitions to validate thermal stability .

Advanced: What role does the 3-hydroxyphenyl group play in modulating bioactivity or material properties?

Answer:

- Hydrogen Bonding: The hydroxyl group facilitates intermolecular interactions, potentially enhancing binding to biological targets (e.g., enzymes) or improving solubility.

- Electron-Donating Effects: The substituent alters electron density in the pyrimidine ring, affecting reactivity in cross-coupling reactions or charge transport in liquid crystals .

- Comparative Studies: Analogues like 5-(3-methoxyphenyl)pyrimidin-2-ol show reduced hydrogen-bonding capacity, highlighting the hydroxyl group’s critical role in bioactivity .

Methodological: What analytical approaches assess the thermal stability of this compound?

Answer:

- Thermogravimetric Analysis (TGA): Measures weight loss upon heating to determine decomposition thresholds.

- Differential Scanning Calorimetry (DSC): Identifies melting points and phase transitions, with heating rates optimized to avoid artifacts .

- Dynamic Mechanical Analysis (DMA): Evaluates viscoelastic properties in polymer-doped formulations (e.g., liquid crystal composites).

Advanced: What challenges arise in computational modeling of this compound?

Answer:

- Tautomerism: The compound may exist as keto or enol tautomers, requiring multi-configurational DFT calculations to predict dominant forms .

- Solvent Effects: Continuum solvation models (e.g., PCM) must account for solvent polarity’s impact on electronic structure.

- Non-Covalent Interactions: Molecular dynamics simulations are needed to model hydrogen-bonding networks in crystal lattices or biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.